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Compound of Interest

Compound Name: 2-Naphthalenemethanol

Cat. No.: B045165 Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 2-Naphthalenemethanol, providing researchers, scientists, and

drug development professionals with a comprehensive reference for this compound.

This technical guide offers a detailed examination of the spectroscopic properties of 2-
Naphthalenemethanol (CAS No: 1592-38-7, Molecular Formula: C₁₁H₁₀O, Molecular Weight:

158.20 g/mol ). The data presented herein has been compiled from various spectral databases

and is intended to serve as a foundational resource for the identification, characterization, and

quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 2-Naphthalenemethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Naphthalenemethanol was typically recorded in deuterated

chloroform (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.85 - 7.75 m 3H Ar-H

7.52 - 7.42 m 3H Ar-H

4.88 s 2H -CH₂-

1.85 s 1H -OH

¹H NMR data sourced from spectral databases. Multiplicity is denoted as s (singlet) and m

(multiplet).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum was acquired in deuterated chloroform (CDCl₃). Chemical shifts (δ) are

reported in ppm.

Chemical Shift (ppm) Assignment

138.5 Ar-C (quaternary)

133.3 Ar-C (quaternary)

133.0 Ar-C (quaternary)

128.5 Ar-CH

128.0 Ar-CH

127.8 Ar-CH

126.4 Ar-CH

126.3 Ar-CH

125.8 Ar-CH

125.4 Ar-CH

65.3 -CH₂-
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¹³C NMR data is a representative compilation from spectral databases.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Naphthalenemethanol exhibits characteristic absorption bands

corresponding to its functional groups. The data below was obtained from a solid sample using

an Attenuated Total Reflectance (ATR) accessory.

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 - 3100 Broad, Strong O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

1600, 1500, 1465 Medium C=C stretch (aromatic ring)

1050 Strong C-O stretch (primary alcohol)

860 - 820 Strong
C-H bend (aromatic, out-of-

plane)

IR data is a representative compilation from spectral databases.

Mass Spectrometry (MS)
The mass spectrum was obtained using Electron Ionization (EI) at 70 eV. The table lists the

major fragments and their relative intensities.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%)
Putative Fragment
Assignment

158 56 [M]⁺ (Molecular Ion)

157 16 [M-H]⁺

139 6 [M-H-H₂O]⁺

129 100 [M-CHO]⁺

128 31 [M-CH₂O]⁺

127 26 [M-CH₂OH]⁺

102 3 [C₈H₆]⁺

77 7 [C₆H₅]⁺

Mass spectrometry data sourced from spectral databases.[1]

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Naphthalenemethanol (typically 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2][3] The

solution is then transferred to a 5 mm NMR tube.[2]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation

delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often

using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
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unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural

abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a

longer relaxation delay (e.g., 2-10 seconds) are often necessary.

Infrared (IR) Spectroscopy
Sample Preparation and Analysis (ATR): A small amount of the crystalline 2-
Naphthalenemethanol powder is placed directly onto the diamond crystal of an Attenuated

Total Reflectance (ATR) accessory.[4] Pressure is applied using a built-in clamp to ensure good

contact between the sample and the crystal.[4]

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. A background spectrum of the clean,

empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding

16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of the 2-Naphthalenemethanol sample is

introduced into the mass spectrometer, typically via a direct insertion probe or after separation

by gas chromatography. Electron Ionization (EI) is performed by bombarding the vaporized

sample with a beam of electrons, typically at an energy of 70 eV.[5]

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z). A detector then records the

abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Acquisition and Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectroscopic data for a solid organic compound like 2-Naphthalenemethanol.
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Figure 1. Spectroscopic data acquisition and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Naphthalenemethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045165#spectroscopic-data-of-2-
naphthalenemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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